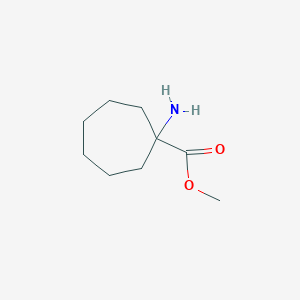
Methyl 1-aminocycloheptanecarboxylate
Descripción general
Descripción
“Methyl 1-aminocycloheptanecarboxylate” is a chemical compound with the linear formula C9H18ClNO2 . It is also known as “Methyl 1-aminocycloheptanecarboxylate hydrochloride” and has a CAS number of 92398-50-0 .
Molecular Structure Analysis
The molecular structure of “Methyl 1-aminocycloheptanecarboxylate” is represented by the formula C9H17NO2 . It has a molecular weight of 171.237 Da . Further details about its structure are not available in the retrieved resources.Physical And Chemical Properties Analysis
“Methyl 1-aminocycloheptanecarboxylate” is a powder with a melting point of 222-223°C . It has a molecular weight of 207.7 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Antidepressant and Anxiolytic Actions : 1-Aminocyclopropanecarboxylates, which are structurally related to Methyl 1-aminocycloheptanecarboxylate, have been found to exhibit antidepressant and anxiolytic actions in animal models. These compounds act as ligands at strychnine-insensitive glycine receptors and have been shown to be effective in tests like the forced swim test and the elevated plus-maze (Trullás et al., 1991).
Blockade of N-Methyl-D-Aspartate Induced Convulsions : Esters of 1-Aminocyclopropanecarboxylic acid, similar to Methyl 1-aminocycloheptanecarboxylate, have demonstrated potency in blocking convulsions and lethal effects of N-Methyl-D-Aspartate, suggesting their use in treating neuropathologies associated with excessive activation of N-Methyl-D-Aspartate receptor coupled cation channels (Skolnick et al., 1989).
Inhibitor of Bacterial Enzyme ACC Deaminase : 1-Aminocyclopropane-1-carboxylate (ACC) deaminase, an enzyme catalyzing the conversion of ACC to alpha-ketobutyrate and ammonia, can be inhibited by 1-Amino-2-methylenecyclopropane-1-carboxylic acid, a compound related to Methyl 1-aminocycloheptanecarboxylate. This inhibition is crucial for understanding enzymatic reactions (Zhao & Liu, 2002).
Synthesis of Dipeptides Containing Cyclopropyl- and Cyclopropenyl-Substituted β- and γ-Amino Acids : N-silylated methyl 2-aminocyclopropanecarboxylate has been used in the synthesis of dipeptides, demonstrating the compound's utility in peptide chemistry (Paulini & Reissig, 1994).
Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes : Methyl 1-nitrocyclopropanecarboxylates, which are structurally similar to Methyl 1-aminocycloheptanecarboxylate, have been used in Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. This methodology is significant for enantioselective synthesis of various compounds (Lifchits & Charette, 2008).
Safety and Hazards
“Methyl 1-aminocycloheptanecarboxylate” is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 1-aminocycloheptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-8(11)9(10)6-4-2-3-5-7-9/h2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZHQNYVDQMZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-aminocycloheptanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




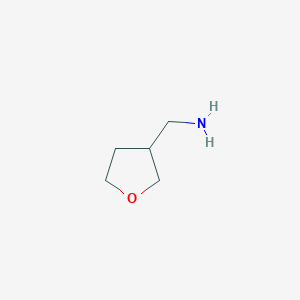
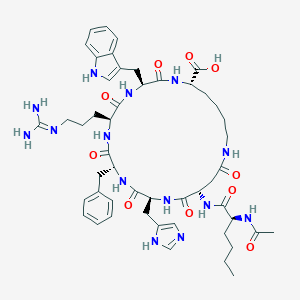



![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
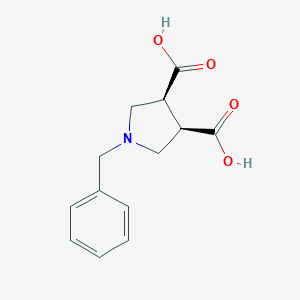
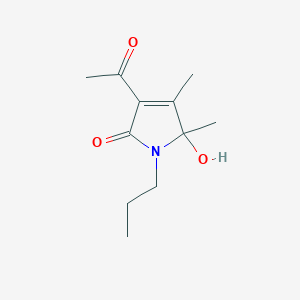
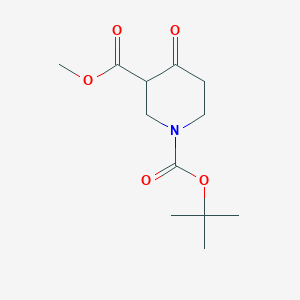


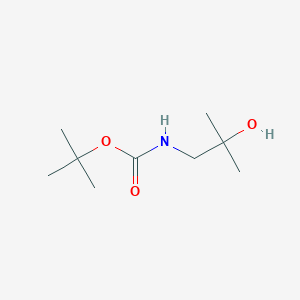
![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)